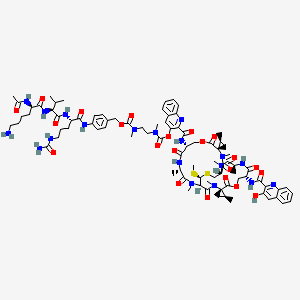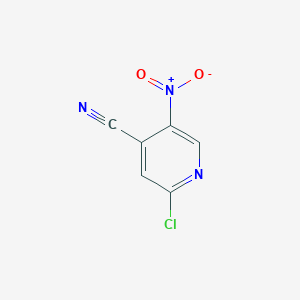
CCK2R Ligand-Linker Conjugates 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CCK2R Ligand-Linker Conjugates 1 is a compound designed for targeted drug delivery, particularly in cancer therapy. This compound is a ligand-linker conjugate that binds to the cholecystokinin 2 receptor (CCK2R), which is selectively expressed in certain types of cancer cells. By conjugating cytotoxic agents to this ligand, the compound can deliver these agents directly to cancer cells, minimizing damage to healthy tissues .
Vorbereitungsmethoden
The synthesis of CCK2R Ligand-Linker Conjugates 1 involves the conjugation of cytotoxic antimicrotubule agents, such as Desacetyl Vinblastine Hydrazide and Tubulysin B Hydrazide, to a hydrophilic peptide linker. The synthetic route typically includes the activation of these cytotoxic agents followed by their conjugation to the ligand through the peptide linker . Industrial production methods would likely involve large-scale synthesis using similar reaction conditions, ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
CCK2R Ligand-Linker Conjugates 1 primarily undergoes conjugation reactions. The common reagents used in these reactions include activated forms of the cytotoxic agents and hydrophilic peptide linkers. The major products formed from these reactions are the conjugates themselves, which consist of the ligand bound to the cytotoxic agents via the linker .
Wissenschaftliche Forschungsanwendungen
CCK2R Ligand-Linker Conjugates 1 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model for studying targeted drug delivery systems. In biology and medicine, it is used to develop targeted cancer therapies, as it can deliver cytotoxic agents directly to cancer cells expressing CCK2R. This targeted approach helps in reducing the side effects associated with conventional chemotherapy . In the industry, it can be used in the development of new anticancer drugs and therapies.
Wirkmechanismus
The mechanism of action of CCK2R Ligand-Linker Conjugates 1 involves the binding of the ligand to the cholecystokinin 2 receptor on the surface of cancer cells. Once bound, the conjugate is internalized by the cell, and the cytotoxic agents are released, disrupting the microtubules and leading to cell death . The molecular targets involved in this process are the microtubules within the cancer cells, which are essential for cell division and survival.
Vergleich Mit ähnlichen Verbindungen
CCK2R Ligand-Linker Conjugates 1 is unique in its selective targeting of the cholecystokinin 2 receptor. Similar compounds include other ligand-linker conjugates that target different receptors, such as folate receptor-targeted conjugates and prostate-specific membrane antigen-targeted conjugates . These compounds also aim to deliver cytotoxic agents directly to cancer cells, but they differ in their receptor targets and the specific cytotoxic agents used.
Eigenschaften
Molekularformel |
C72H110N12O27S |
|---|---|
Molekulargewicht |
1607.8 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-4-[8-[[3-[[(3R)-1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoyl]amino]octanoylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C72H110N12O27S/c1-72(2,3)54(91)35-84-49-20-12-11-19-48(49)83(41-17-8-7-9-18-41)34-46(69(84)108)82-71(111)76-40-16-14-15-39(31-40)64(103)73-30-13-6-4-5-10-21-57(94)77-42(24-28-58(95)96)65(104)78-43(22-26-55(92)74-32-50(87)60(99)62(101)52(89)36-85)66(105)80-45(25-29-59(97)98)67(106)79-44(68(107)81-47(38-112)70(109)110)23-27-56(93)75-33-51(88)61(100)63(102)53(90)37-86/h11-12,14-16,19-20,31,41-47,50-53,60-63,85-90,99-102,112H,4-10,13,17-18,21-30,32-38H2,1-3H3,(H,73,103)(H,74,92)(H,75,93)(H,77,94)(H,78,104)(H,79,106)(H,80,105)(H,81,107)(H,95,96)(H,97,98)(H,109,110)(H2,76,82,111)/t42-,43-,44-,45-,46+,47-,50-,51-,52+,53+,60+,61+,62+,63+/m0/s1 |
InChI-Schlüssel |
YORFONXNERNMCL-PLPZWYNCSA-N |
Isomerische SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)NCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)N[C@@H](CS)C(=O)O)C4CCCCC4 |
Kanonische SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)NCCCCCCCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NC(CS)C(=O)O)C4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B12433254.png)

![(8R,9R,10R,13R,14R,17S)-17-[(2S)-6-methoxy-2,5,5-trimethyloxan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12433271.png)
![3-chloro-N-({5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}methyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B12433276.png)
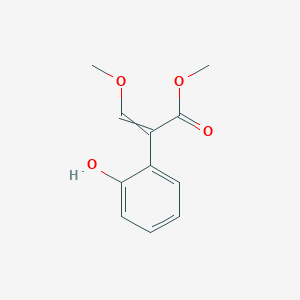
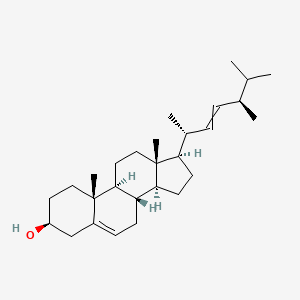
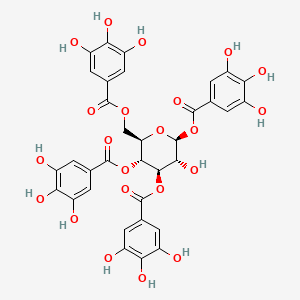
![(E)-N-[1-(4-chlorophenyl)propan-2-ylidene]hydroxylamine](/img/structure/B12433315.png)
![(3aS,4R,6S,7R,7aR)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12433322.png)
